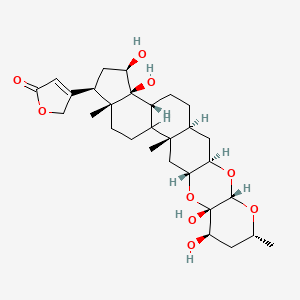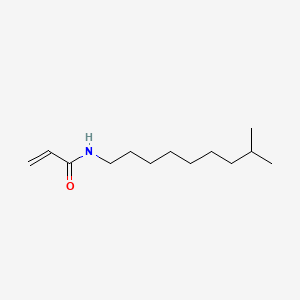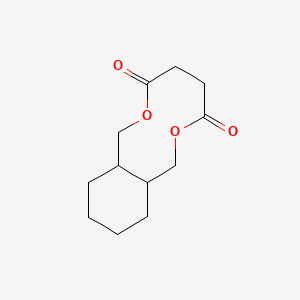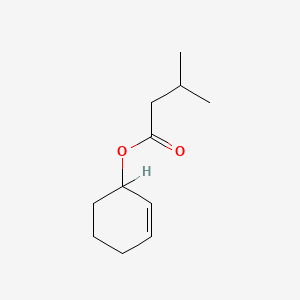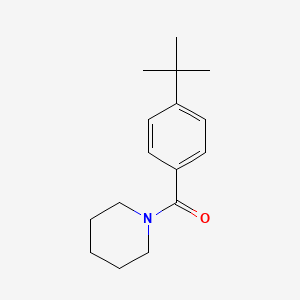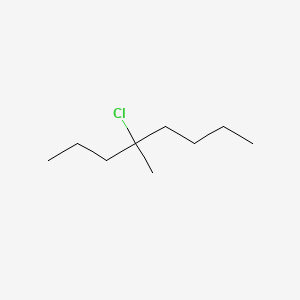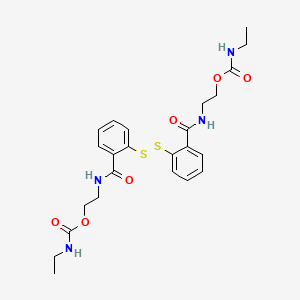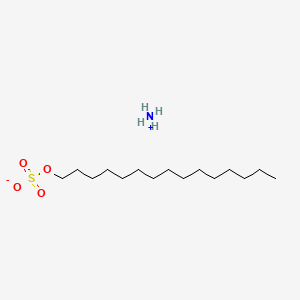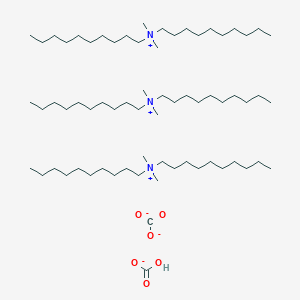
Ddacarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddacarbonate, also known as didecyldimethylammonium carbonate, is a quaternary ammonium compound. It is commonly used as a biocidal agent, particularly in wood preservatives. The compound is known for its effectiveness in inhibiting microbial growth and preventing the decay of wood.
Vorbereitungsmethoden
Ddacarbonate can be synthesized through a precipitation method or a hydrochloric acid neutralization method. In the precipitation method, dimethyl eicosanyl carbonate is first synthesized by reaction, and then reacted with anhydrous ammonium chloride to obtain didecyldimethylammonium carbonate . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ddacarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the carbonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ddacarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition and control.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of ddacarbonate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Ddacarbonate is similar to other quaternary ammonium compounds like didecyldimethylammonium chloride. Both compounds share the same quaternary ammonium cation but differ in their anions. This compound has a carbonate anion, while didecyldimethylammonium chloride has a chloride anion . The unique carbonate anion in this compound provides it with distinct properties, such as enhanced biodegradability and reduced environmental impact compared to its chloride counterpart.
Similar compounds include:
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
These compounds are also used for their antimicrobial properties but differ in their specific applications and environmental profiles.
Eigenschaften
CAS-Nummer |
894406-76-9 |
|---|---|
Molekularformel |
C68H145N3O6 |
Molekulargewicht |
1100.9 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium;hydrogen carbonate;carbonate |
InChI |
InChI=1S/3C22H48N.2CH2O3/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2*2-1(3)4/h3*5-22H2,1-4H3;2*(H2,2,3,4)/q3*+1;;/p-3 |
InChI-Schlüssel |
ZSNLARNCHPOUDP-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-].C(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


